4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-14-22-17(12-18(23-14)27-6-5-21-13-27)25-7-9-26(10-8-25)19(28)24-16-4-2-3-15(20)11-16/h2-6,11-13H,7-10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHYFDXHEAUCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.4 g/mol. Its structure features a piperazine core substituted with various heterocycles, which are known to enhance biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism is believed to involve interference with bacterial protein synthesis, although detailed studies are still required to elucidate the exact pathways involved.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity. The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.5 | Caspase activation, Bcl-2 modulation |
| HeLa | 3.0 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in preclinical models. It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively. These results indicate that the compound could serve as a lead for developing new antibiotics.
- Cancer Treatment : In a comparative study with established chemotherapeutics, the compound displayed superior efficacy in reducing tumor growth in xenograft models of breast cancer, outperforming standard treatments like doxorubicin.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint damage compared to controls, highlighting its potential for treating autoimmune conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Quinazolinone-Piperazine Derivatives ()
Compounds A1–A6 in are N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides . For example:
- A5: N-(3-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Key differences: Replaces the pyrimidine-imidazole core with a quinazolinone ring. Physical properties: Melting point = 193.3–195.2 °C; yield = 47.7% .
2.1.2. CPIPC Series ()
Compounds like CPIPC (4-(5-chloropyridin-2-yl)-N-(1H-indazol-6-yl)piperazine-1-carboxamide) feature a chloropyridinyl group instead of pyrimidine-imidazole.
- Key differences : Aromatic substituents (indazole, indole) may confer distinct electronic properties and solubility profiles.
- Bioactivity relevance : CPIPC is a TRPV1 partial agonist, suggesting that piperazine-carboxamides with heteroaromatic substituents can modulate ion channel activity .
2.1.3. N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
- Key differences : Simpler structure with an ethyl-piperazine and 4-chlorophenyl group.
- Conformational note: The piperazine ring adopts a chair conformation, which may influence solubility and metabolic stability .
2.1.4. Imidazole-Linked Benzamides (–7)
Compounds like 2g (4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide) share the imidazole moiety but lack the pyrimidine-piperazine scaffold.
- Key differences : The hexyloxy linker may enhance membrane permeability compared to rigid pyrimidine systems .
Bioactivity Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
